N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
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Overview
Description
N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazoline core, a hydroxy group, and a dichlorophenoxyacetyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then converted to its corresponding acyl chloride using reagents such as phosphorus pentachloride. This acyl chloride is then reacted with an amine to form the amide linkage. The quinazoline core is introduced through a cyclization reaction involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced under hydrogenation conditions to modify the quinazoline core.
Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, under basic conditions
Major Products Formed
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted dichlorophenoxy derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various signaling pathways, resulting in anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.
N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide: A structurally similar compound with potential biological activity
Uniqueness
N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide stands out due to its unique combination of a quinazoline core and a dichlorophenoxyacetyl moiety, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases and modulate signaling pathways makes it a valuable compound for further research and development .
Properties
CAS No. |
1120288-67-6 |
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Molecular Formula |
C19H16Cl2N4O4 |
Molecular Weight |
435.3g/mol |
IUPAC Name |
N-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]ethyl]-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C19H16Cl2N4O4/c20-11-5-6-15(13(21)9-11)29-10-16(26)22-7-8-23-19(28)17-24-14-4-2-1-3-12(14)18(27)25-17/h1-6,9H,7-8,10H2,(H,22,26)(H,23,28)(H,24,25,27) |
InChI Key |
KWTZKAGOLZOAMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)NCCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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